

Physical and chemical properties of Ciwujianoside C1

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Compound of Interest

Compound Name: Ciwujianoside C1

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Ciwujianoside C1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a complex triterpenoid saponin isolated from plants of the *Acanthopanax* genus, notably *Acanthopanax senticosus* (also known as Siberian ginseng). This guide provides a detailed overview of its physical and chemical properties, methodologies for its study, and insights into its biological activities. While extensive experimental data for **Ciwujianoside C1** is limited in publicly accessible literature, this document compiles available information and presents data from closely related compounds to illustrate key concepts and techniques.

Physical and Chemical Properties

Quantitative data for **Ciwujianoside C1** is primarily based on computational predictions. The following tables summarize these properties.

Table 1: General and Predicted Physical Properties of **Ciwujianoside C1**

Property	Value	Source
Molecular Formula	C ₅₂ H ₈₂ O ₂₁	[1]
Average Molecular Weight	1043.207 g/mol	[1]
Monoisotopic Molecular Weight	1042.53485966 g/mol	[1]
CAS Number	114906-73-9	
Predicted Water Solubility	0.33 g/L	[1]
Predicted logP	0.33	[1]
Predicted pKa (Strongest Acidic)	11.67	[1]
Predicted pKa (Strongest Basic)	-3.7	[1]

Table 2: Predicted Topological and Structural Properties of **Ciwujianoside C1**

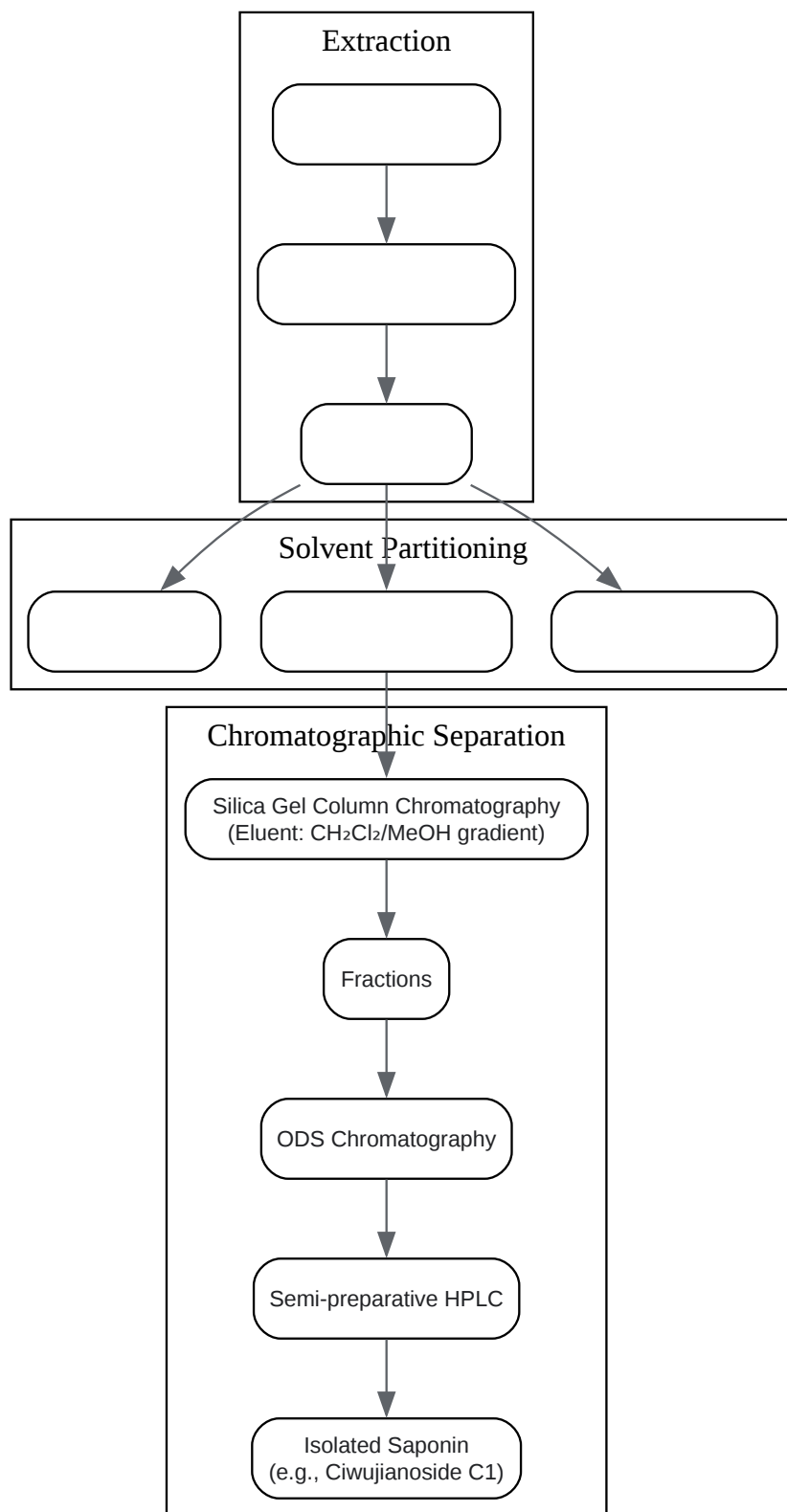
Property	Value	Source
Polar Surface Area	333.67 Å ²	[1]
Hydrogen Bond Donor Count	12	[1]
Hydrogen Bond Acceptor Count	20	[1]
Rotatable Bond Count	11	[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Ciwujianoside C1** are not readily available. However, the following methodologies, adapted from studies on triterpenoid saponins from *Acanthopanax senticosus*, provide a representative workflow.

Extraction and Isolation of Triterpenoid Saponins

This protocol describes a general method for extracting and isolating saponins from *Acanthopanax senticosus*.



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Caption: Workflow for Extraction and Isolation of Saponins.

Methodology:

- **Extraction:** The dried and powdered plant material (e.g., 20 kg of fruits) is refluxed with 70% ethanol multiple times (e.g., three times for 2 hours each) to yield a crude extract.^{[2][3]}
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.^{[2][3]}
- **Silica Gel Chromatography:** The n-butanol or ethyl acetate fraction, which is rich in saponins, is subjected to silica gel column chromatography. A gradient elution system, typically with dichloromethane and methanol, is used to separate the components into several fractions.^{[2][3]}
- **Further Purification:** The resulting fractions are further purified using techniques like Octadecyl-silylated (ODS) silica gel chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure individual saponins like **Ciwujianoside C1**.^{[2][3]}

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods.

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.^{[2][3]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.^{[2][3]}

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) bonds.

Biological Activity and Signaling Pathways

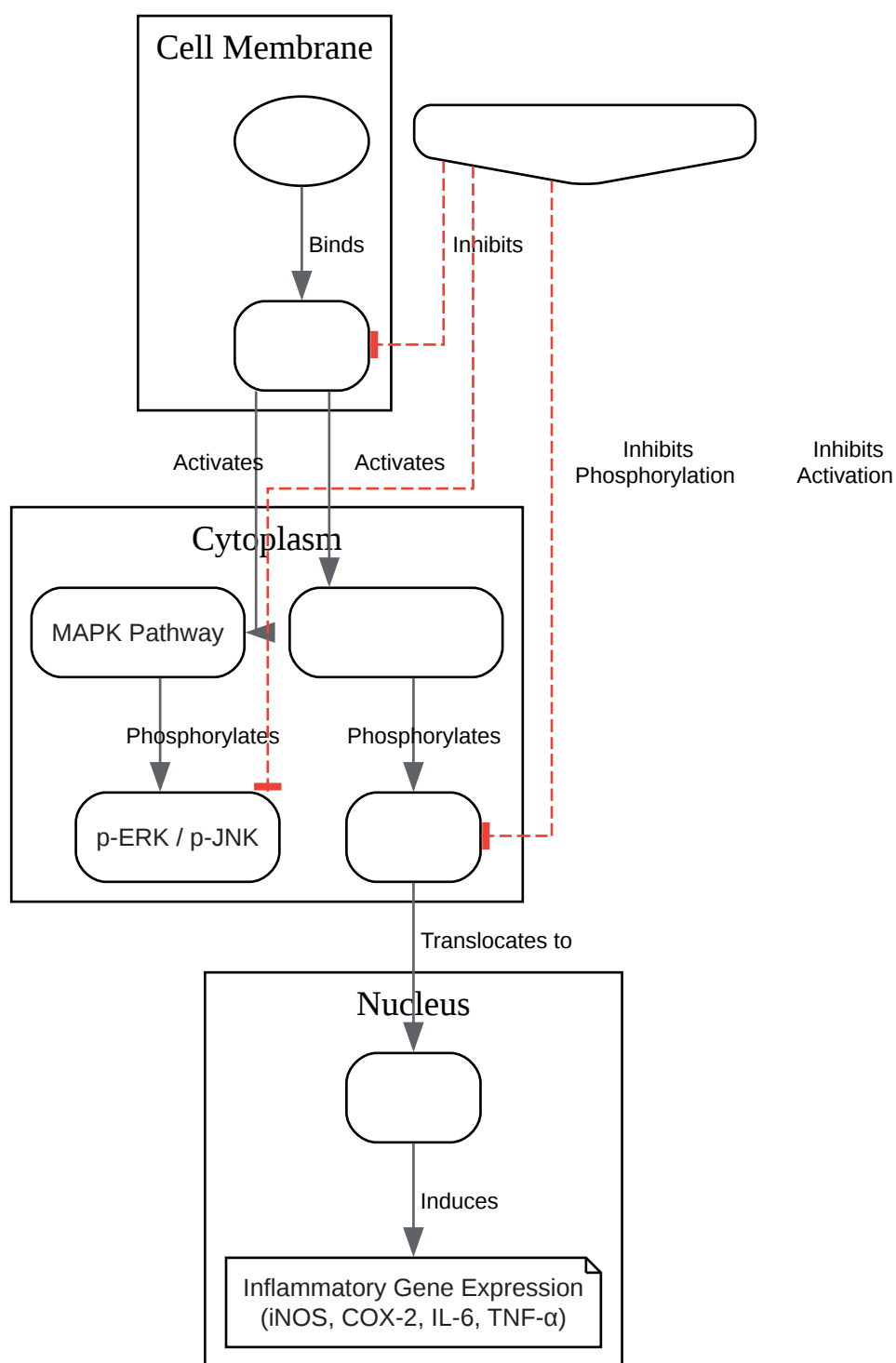
While specific research on **Ciwujianoside C1** is limited, studies on related ciwujianosides and extracts from *Acanthopanax senticosus* reveal a range of biological activities, including anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

One study has shown that **Ciwujianoside C1** exhibits inhibitory activity against pancreatic lipase in vitro.[\[9\]](#)

Anti-inflammatory Signaling Pathway of Ciwujianoside C3

A study on the closely related Ciwujianoside C3 has elucidated its anti-inflammatory mechanism in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This pathway is likely to be relevant for other ciwujianosides, including **Ciwujianoside C1**.

Ciwujianoside C3 was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF- α . This effect is mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting TLR4, Ciwujianoside C3 prevents the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). This, in turn, suppresses the activation of the transcription factor nuclear factor-kappa B (NF- κ B), a key regulator of inflammatory gene expression.[\[1\]](#)



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Caption: Anti-inflammatory Signaling Pathway of Ciwujianoside C3.

Conclusion

Ciwujianoside C1 is a complex natural product with potential therapeutic applications. While comprehensive experimental data remains to be fully elucidated and published, the information available for **Ciwujianoside C1** and its closely related analogues provides a strong foundation for future research. The protocols and pathways described in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential of this intriguing molecule.

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